Indium phosphide, a binary semiconductor compound, plays a pivotal role in optoelectronics due to its direct bandgap and high electron mobility. [, , , , , ] This allows for efficient light emission and detection, making it ideal for applications like lasers, light-emitting diodes (LEDs), and photodetectors. [, , , , , ]
Indium phosphide is classified as a III-V semiconductor due to its composition of elements from groups III (indium) and V (phosphorus) of the periodic table. It is typically sourced from natural minerals containing indium, which is often extracted from zinc ores, while phosphorus can be derived from phosphate rocks. The compound can be synthesized through various methods, including chemical vapor deposition and molecular beam epitaxy.
Indium phosphide can be synthesized using several techniques:
For instance, one method involves heating indium and phosphorus in an inert atmosphere at controlled rates to prevent the rupture of reaction vessels. The synthesis may take several hours, with careful monitoring of temperature gradients to ensure proper crystallization . Another approach utilizes a two-step reaction involving sodium phosphide and indium chloride to produce nanoparticles of indium phosphide .
Indium phosphide crystallizes in the zinc blende structure, characterized by a face-centered cubic lattice where each indium atom is tetrahedrally coordinated by four phosphorus atoms. This arrangement contributes to its electronic properties, particularly its direct bandgap nature.
The lattice constant for indium phosphide is approximately . The bandgap energy at room temperature is about , which makes it suitable for optoelectronic applications .
Indium phosphide undergoes various chemical reactions depending on environmental conditions:
The synthesis of nanoparticles often involves complex reactions where indium chloride reacts with phosphorus-containing compounds under specific conditions to yield colloidal solutions of indium phosphide .
Indium phosphide's functionality in electronic devices primarily arises from its ability to facilitate charge transport due to its direct bandgap. When photons are absorbed, electron-hole pairs are generated, which can be separated by an electric field in photovoltaic applications.
The efficiency of charge carrier mobility in indium phosphide is significantly influenced by its purity and crystalline structure, with typical mobilities reaching up to under optimal conditions .
Indium phosphide exhibits notable stability under normal conditions but can degrade when exposed to moisture or strong oxidizing agents. Its reactivity increases at elevated temperatures or when finely powdered.
Indium phosphide has a wide range of scientific applications:
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